1-(3,5-Dimethylphenoxy)propan-2-one

Descripción general

Descripción

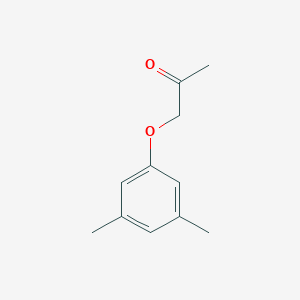

1-(3,5-Dimethylphenoxy)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenol and is characterized by the presence of a propanone group attached to a dimethylphenoxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with 2-bromopropanone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Dimethylphenoxy)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3,5-Dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

Reduction: 1-(3,5-Dimethylphenoxy)propan-2-ol.

Substitution: Various substituted phenoxypropanones depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

1-(3,5-Dimethylphenoxy)propan-2-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the production of Mexiletine, a drug that is primarily used for the treatment of ventricular arrhythmias and chronic pain management. The compound's structural characteristics make it suitable for further modifications to enhance therapeutic efficacy and reduce side effects .

Reference Standards for Analytical Validations

In analytical chemistry, this compound is utilized as a reference standard for impurity profiling and validation of analytical methods. Its presence as an impurity in Mexiletine formulations necessitates rigorous quality control measures to ensure safety and efficacy . This application is crucial for regulatory compliance and ensures that pharmaceutical products meet established safety standards.

Agrochemical Applications

Herbicide Development

Research indicates that derivatives of this compound can be involved in the synthesis of triazine herbicides. These herbicides are characterized by their effectiveness against a variety of weeds while exhibiting low phytotoxicity to crops such as rice. The incorporation of the (3,5-dimethylphenoxy)alkylamino group into triazine structures enhances their herbicidal activity . This application highlights the compound's potential role in sustainable agriculture by providing effective weed control solutions.

Toxicological Studies

Genotoxic Impurity Assessment

Recent studies have employed this compound in assessing genotoxic impurities using innovative software tools like ChemTunes Studio. These assessments are critical for understanding the potential mutagenic effects associated with chemical exposure in pharmaceutical products . The findings contribute to a broader understanding of the safety profiles of compounds used in drug formulations.

Antimicrobial and Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial and anti-inflammatory properties. These biological activities suggest potential applications in developing new therapeutic agents targeting infections and inflammatory conditions . Further research is needed to explore these properties comprehensively and assess their clinical relevance.

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Triazine Herbicides

A study focused on synthesizing a specific triazine herbicide using this compound as a key intermediate. The results indicated high selectivity and yield when optimizing reaction conditions, demonstrating the compound's utility in agrochemical applications.

Case Study 2: Genotoxicity Assessment

In another case study, researchers utilized this compound to evaluate its genotoxic potential through microbial mutagenicity tests. The results contributed valuable data to regulatory assessments concerning drug safety.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethylphenoxy)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it could inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,6-Dimethylphenoxy)propan-2-one: Similar structure but with different substitution pattern on the aromatic ring.

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol: Contains an amino group instead of a ketone group.

Actividad Biológica

1-(3,5-Dimethylphenoxy)propan-2-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to a propan-2-one backbone. The molecular formula is , with a molecular weight of 178.23 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function as an inhibitor or activator of certain biochemical pathways, particularly those involved in oxidative stress and inflammation. For instance, the compound has been studied for its potential to inhibit enzymes associated with these pathways, thereby exerting anti-inflammatory effects.

Anti-inflammatory and Antimicrobial Properties

This compound has been investigated for its anti-inflammatory and antimicrobial properties. In vitro studies have demonstrated that the compound exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. Additionally, its anti-inflammatory effects have been linked to the modulation of inflammatory cytokines .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various phenoxy derivatives, including this compound. Results showed that the compound had notable inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Anti-inflammatory Effects : In another study, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls, suggesting its potential utility in treating inflammatory diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Propiedades

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTWPARMSCBQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309049 | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-26-6 | |

| Record name | NSC210927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.